molecular formula C6H9NO2 B6235002 3-(1,3-oxazol-2-yl)propan-1-ol CAS No. 1895265-79-8

3-(1,3-oxazol-2-yl)propan-1-ol

Cat. No.: B6235002
CAS No.: 1895265-79-8
M. Wt: 127.1
InChI Key:
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Description

3-(1,3-oxazol-2-yl)propan-1-ol is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of an oxazole ring attached to a propanol chain. It has a molecular formula of C6H9NO2 and a molecular weight of 127.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-oxazol-2-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs2CO3) as a base . This reaction proceeds efficiently in a single step, yielding the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-oxazol-2-yl)propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydrooxazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(1,3-oxazol-2-yl)propanoic acid.

    Reduction: Formation of 3-(1,3-dihydrooxazol-2-yl)propan-1-ol.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,3-oxazol-2-yl)propan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-oxazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-oxazol-2-yl)propan-1-ol is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. The oxazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

CAS No.

1895265-79-8

Molecular Formula

C6H9NO2

Molecular Weight

127.1

Purity

95

Origin of Product

United States

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